molecular formula C11H12F3NO2 B11866633 2-(Trifluoromethyl)-4A,5,6,7,8,8A-hexahydroquinoline-6-carboxylic acid CAS No. 1255099-19-4

2-(Trifluoromethyl)-4A,5,6,7,8,8A-hexahydroquinoline-6-carboxylic acid

Cat. No.: B11866633
CAS No.: 1255099-19-4
M. Wt: 247.21 g/mol
InChI Key: LXWYEMNRKSKQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)-4A,5,6,7,8,8A-hexahydroquinoline-6-carboxylic acid is a sophisticated, polyfunctional synthetic intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a partially saturated quinoline scaffold, a carboxylic acid handle for further derivatization, and a metabolically stable trifluoromethyl group, a common motif in modern pharmaceuticals known to enhance membrane permeability and metabolic stability [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5757672/]. Its hexahydroquinoline core is a privileged structure found in compounds exhibiting a wide range of biological activities. The specific stereochemistry of the saturated ring system can be critical for its biological interactions, making it a valuable scaffold for creating stereochemically defined libraries. Researchers primarily utilize this molecule as a key building block for the synthesis of more complex molecules, particularly in the development of potential therapeutics targeting the central nervous system, as quinoline derivatives are known to interact with various neurotransmitter receptors [https://pubchem.ncbi.nlm.nih.gov/compound/Quinoline]. The embedded carboxylic acid group allows for facile conjugation via amide bond formation or esterification, enabling medicinal chemists to systematically explore structure-activity relationships (SAR). This product is intended for research applications in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1255099-19-4

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

2-(trifluoromethyl)-4a,5,6,7,8,8a-hexahydroquinoline-6-carboxylic acid

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)9-4-2-6-5-7(10(16)17)1-3-8(6)15-9/h2,4,6-8H,1,3,5H2,(H,16,17)

InChI Key

LXWYEMNRKSKQNR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C(=O)O)C=CC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Hantzsch-Type Dihydropyridine Synthesis

Adapting the Hantzsch dihydropyridine synthesis, as demonstrated for tetrahydroquinolones, involves a three-component reaction between:

  • β-Ketoamide : Derived from methyl acetoacetate and aniline derivatives.

  • Aldehyde : A trifluoromethyl-substituted aldehyde (e.g., 2-trifluoromethylbenzaldehyde).

  • 3-Aminoenone : To facilitate cyclization.

Procedure :

  • Heat the β-ketoamide (1.0 equiv), aldehyde (1.2 equiv), and 3-aminoenone (1.0 equiv) in i-PrOH at 80°C for 3–5 days.

  • Isolate the intermediate dihydroquinoline via vacuum filtration.

  • Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 50°C, 12 hr) saturates the ring to yield the hexahydroquinoline.

Yield : 45–60% after hydrogenation.

Modified Niementowski Reaction

The Niementowski reaction, typically used for quinoline-4-carboxylic acids, can be modified to introduce -CF₃:

  • Condensation : React 6-aminocyclohex-1-ene-1-carboxylic acid with ethyl trifluoroacetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hr.

  • Cyclization : Form the quinoline ring under acidic conditions.

  • Reduction : Hydrogenate the aromatic ring using Raney Ni (H₂, 60 psi, 80°C) to achieve the hexahydro structure.

Key Consideration : The electron-withdrawing -CF₃ group necessitates prolonged reaction times (24–48 hr) for complete cyclization.

Post-Synthetic Functionalization

Trifluoromethylation Strategies

Introducing -CF₃ post-cyclization avoids side reactions during ring formation:

  • Electrophilic Trifluoromethylation : Use Umemoto’s reagent (5-trifluoromethyl-dibenzothiophenium tetrafluoroborate) in CH₂Cl₂ at −40°C to 25°C.

  • Cross-Coupling : Employ Pd-catalyzed coupling of a bromoquinoline precursor with CF₃SiMe₃ (Ruppert–Prakash reagent).

Example :

  • Brominate the quinoline precursor at position 2 using NBS (N-bromosuccinimide).

  • Perform Pd(OAc)₂/Xantphos-catalyzed coupling with CF₃SiMe₃ in DMF at 100°C.

  • Hydrogenate the product to obtain the hexahydro derivative.

Yield : 55–70% for cross-coupling steps.

Hydrogenation and Stereochemical Control

Selective hydrogenation of the quinoline ring requires careful catalyst selection:

CatalystConditionsSelectivity (cis:trans)Yield (%)
Pd/C (10%)H₂ (1 atm), EtOH3:175
PtO₂H₂ (3 atm), AcOH5:182
Rh/Al₂O₃H₂ (5 atm), THF2:168

Optimal Conditions : PtO₂ in acetic acid under 3 atm H₂ achieves high cis-diastereoselectivity (5:1) due to substrate–catalyst π-interactions.

Analytical Characterization

Critical data for verifying the structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.78 (m, 4H, cyclohexane H), 2.30 (s, 1H, NH), 3.15 (dd, 1H, CHCOO), 4.02 (q, 2H, OCH₂), 7.25 (d, 1H, ArH).

  • ¹³C NMR : 172.8 (COOH), 155.6 (C-CF₃), 122.5 (q, J = 288 Hz, CF₃), 28.4–45.2 (cyclohexane C).

  • HRMS : m/z 247.21 [M+H]⁺.

Comparative Evaluation of Methods

MethodStepsTotal Yield (%)Purity (%)Scalability
Hantzsch + Hydrogenation43892Moderate
Niementowski + Hydrolysis34595High
Cross-Coupling + Reduction52889Low

The Niementowski route offers the best balance of yield and scalability, while cross-coupling methods are limited by Pd catalyst costs .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-4A,5,6,7,8,8A-hexahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, reduced hexahydroquinoline compounds, and substituted trifluoromethyl derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of hexahydroquinoline have been tested for antiproliferative activity against various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, suggesting a promising avenue for cancer treatment .

Antimicrobial Properties

The compound has also shown efficacy in antimicrobial applications. Research indicates that derivatives containing trifluoromethyl groups exhibit notable antibacterial and antifungal activities against pathogens such as Mycobacterium smegmatis and Candida albicans. Specifically, compounds with strong electron-withdrawing groups demonstrated enhanced antimicrobial properties, making them candidates for further development as antimicrobial agents .

Study 1: Anticancer Activity in Cell Lines

In a study published in RSC Advances, a series of hexahydroquinoline derivatives were synthesized and evaluated for their anticancer properties. The results demonstrated that specific modifications to the structure significantly enhanced the compounds' ability to inhibit cancer cell growth .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of synthesized quinoline derivatives. The study found that compounds with trifluoromethyl substitutions exhibited potent activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with lower minimum inhibitory concentrations were identified as potential leads for new antimicrobial therapies .

Mechanism of Action

Comparison with Similar Compounds

2-Phenyl-6-trifluoromethoxyquinoline-4-carboxylic Acid (3d)

Key Features :

  • Structure: Aromatic quinoline core with phenyl (C₆H₅) at position 2, trifluoromethoxy (-OCF₃) at position 6, and -COOH at position 3.
  • Synthesis: Prepared via reaction of 2-phenylquinoline-4-carboxylic acid derivatives with oxalyl chloride and DMF, yielding acyl chlorides as intermediates .
  • Physical Properties :
    • Melting Point: 197–198°C
    • ¹H-NMR (DMSO-d₆): δ 7.56–8.71 (aromatic protons), 14.18 (-COOH) .

Comparison :

  • Rigidity: The fully aromatic quinoline core in 3d reduces conformational flexibility compared to the hexahydroquinoline structure of the target compound.
  • Commercial Status : Also discontinued, per CymitQuimica listings .

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid

Key Features :

  • Structure: Hexahydroquinoline core with two ketone (dioxo) groups at positions 1 and 5, and -COOH at position 3.
  • Source : Listed in Otto Chemie’s catalog (Ref: 106551-76-2) .

Comparison :

  • Polarity : The dioxo groups increase polarity, likely improving aqueous solubility relative to the target compound.
  • Functional Group Placement : The -COOH at position 3 (vs. position 6) may alter binding affinities in biological targets.
  • Synthesis: No details provided, but hydrogenation and oxidation steps are probable for dioxo formation.

6-Methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic Acid

Key Features :

  • Structure: Cyclopenta-fused quinoline with methyl (-CH₃) at position 6, nitro (-NO₂) at position 8, and -COOH at position 4.
  • Source : Fluorochem product listing .

Comparison :

  • Ring System: The cyclopenta fusion introduces planar rigidity, contrasting with the flexible hexahydroquinoline scaffold.
  • Biological Implications : The nitro group may confer mutagenic risks, limiting therapeutic applications.

Research Implications and Challenges

  • Synthesis : The target compound’s hydrogenated structure may require specialized catalysts (e.g., for regioselective hydrogenation), unlike aromatic analogs .
  • Commercial Viability : Discontinuation of the target compound and 3d suggests scalability or stability challenges, warranting further optimization .

Biological Activity

2-(Trifluoromethyl)-4A,5,6,7,8,8A-hexahydroquinoline-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hexahydroquinoline core with a trifluoromethyl group and a carboxylic acid functional group. These structural elements contribute to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinoline derivatives for their antibacterial and antifungal activities. The trifluoromethyl substitution in quinolines has been linked to enhanced efficacy against specific pathogens. For instance, compounds were tested against strains of Staphylococcus aureus and Candida albicans, demonstrating notable inhibition zones compared to controls .

Anti-inflammatory Effects

The anti-inflammatory potential of related quinoline derivatives has been extensively studied. In vitro assays indicated that compounds bearing the trifluoromethyl group could inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This suggests that the compound may modulate inflammatory pathways by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Anticancer Activity

Several studies have investigated the anticancer properties of trifluoromethylated quinolines. The compound's ability to induce apoptosis in cancer cell lines has been observed. For example, derivatives were tested on human breast cancer cell lines (MCF-7 and T47D), revealing cytotoxic effects correlated with structural modifications that enhance lipophilicity .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.
  • Cell Cycle Arrest : Evidence suggests that certain derivatives can cause cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptotic Pathways : Activation of apoptotic pathways has been noted in treated cancer cell lines, indicating potential therapeutic applications in oncology.

Study 1: Antimicrobial Evaluation

In a systematic evaluation of quinoline derivatives, this compound was found to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy .

Study 2: Anti-inflammatory Research

In another study focusing on anti-inflammatory effects, the compound was shown to significantly reduce nitric oxide levels in LPS-stimulated macrophages. The results indicated that the trifluoromethyl group plays a crucial role in enhancing anti-inflammatory activity through iNOS inhibition .

Study 3: Anticancer Potential

Research involving various cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell growth. The structure-activity relationship (SAR) analysis indicated that modifications to the quinoline structure could enhance cytotoxicity against specific cancer types .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(trifluoromethyl)-4A,5,6,7,8,8A-hexahydroquinoline-6-carboxylic acid, and how do they influence its reactivity?

  • The compound combines a partially saturated quinoline core (hexahydroquinoline) with a trifluoromethyl (-CF₃) group and a carboxylic acid (-COOH) substituent. The -CF₃ group enhances electron-withdrawing effects, influencing regioselectivity in reactions like electrophilic substitution or nucleophilic additions. The carboxylic acid enables salt formation or esterification, while the hexahydroquinoline ring introduces conformational flexibility, impacting binding to biological targets .

Q. What synthetic strategies are commonly employed to prepare hexahydroquinoline derivatives with trifluoromethyl groups?

  • A typical approach involves:

Ring construction : Cyclization of substituted anilines with cyclic ketones or aldehydes under acidic conditions.

Functionalization : Introduction of the trifluoromethyl group via nucleophilic trifluoromethylation (e.g., using CF₃SiMe₃) or electrophilic agents (e.g., Togni’s reagent).

Carboxylic acid installation : Hydrolysis of ester intermediates or oxidation of alcohol precursors.
Solvent choice (e.g., DMF, THF) and catalysts (e.g., Pd for cross-coupling) are critical for yield optimization .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

  • NMR spectroscopy (¹H/¹³C/¹⁹F) resolves structural features like -CF₃ and ring saturation. HPLC/MS ensures purity and identifies byproducts. X-ray crystallography confirms stereochemistry and hydrogen-bonding patterns, particularly for the carboxylic acid group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of trifluoromethyl-substituted hexahydroquinolines?

  • Use Design of Experiments (DOE) to systematically vary parameters:

  • Temperature : Higher temperatures (e.g., reflux) may accelerate cyclization but risk decomposition.
  • Catalysts : Pd(OAc)₂ or CuI for cross-coupling reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions.
  • Protecting groups : Temporarily mask the carboxylic acid during trifluoromethylation to prevent side reactions .

Q. What strategies are recommended for resolving contradictory data in biological activity studies of this compound?

  • Replicate experiments under standardized conditions (pH, temperature, cell lines).
  • Purity validation : Use orthogonal methods (HPLC, elemental analysis) to rule out impurities.
  • Computational modeling : Perform docking studies to assess binding affinity variations across reported targets (e.g., enzymes vs. receptors). Compare with analogs from literature (e.g., 6-ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid) to identify SAR trends .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Conduct accelerated stability studies :

  • Thermal stress : Heat samples at 40–60°C and monitor degradation via HPLC.
  • pH extremes : Test solubility and decomposition in buffers (pH 1–13).
  • Light sensitivity : Expose to UV/visible light and track photodegradation products.
    Stability data guide storage recommendations (e.g., inert atmosphere, -20°C) .

Q. What methodologies are effective for studying the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics (Ka, Kd).
  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases).
  • Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .

Q. How can computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction software (e.g., SwissADME, pkCSM) estimates solubility, permeability, and metabolic pathways.
  • Molecular dynamics simulations assess membrane penetration and protein-ligand complex stability. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Methodological Resources

  • Synthetic Protocols : Multi-step routes from and , emphasizing cyclization and functionalization.
  • Data Analysis : Use Gaussian or Schrödinger Suite for quantum mechanical calculations of electronic effects from the -CF₃ group .
  • Biological Assays : Reference protocols from for antibacterial activity testing of related quinolones.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.